3-Hydroxy-2,4,6-tribromobenzyl alcohol 3-Hydroxy-2,4,6-tribromobenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 2316-63-4
VCID: VC13686194
InChI: InChI=1S/C7H5Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,11-12H,2H2
SMILES: C1=C(C(=C(C(=C1Br)O)Br)CO)Br
Molecular Formula: C7H5Br3O2
Molecular Weight: 360.82 g/mol

3-Hydroxy-2,4,6-tribromobenzyl alcohol

CAS No.: 2316-63-4

Cat. No.: VC13686194

Molecular Formula: C7H5Br3O2

Molecular Weight: 360.82 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2,4,6-tribromobenzyl alcohol - 2316-63-4

Specification

CAS No. 2316-63-4
Molecular Formula C7H5Br3O2
Molecular Weight 360.82 g/mol
IUPAC Name 2,4,6-tribromo-3-(hydroxymethyl)phenol
Standard InChI InChI=1S/C7H5Br3O2/c8-4-1-5(9)7(12)6(10)3(4)2-11/h1,11-12H,2H2
Standard InChI Key BBWNCMUFINAVBT-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Br)O)Br)CO)Br
Canonical SMILES C1=C(C(=C(C(=C1Br)O)Br)CO)Br

Introduction

Structural and Chemical Identity

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No. 2316-63-4) is a polybrominated aromatic compound with the molecular formula C₇H₅Br₃O₂ and a molecular weight of 360.82 g/mol . Its IUPAC name, 2,4,6-tribromo-3-(hydroxymethyl)phenol, reflects its structural features:

  • A phenolic ring substituted with bromine atoms at the 2, 4, and 6 positions.

  • A hydroxymethyl (-CH₂OH) group at the 3 position.

The compound’s stability is attributed to the electron-withdrawing effects of bromine atoms, which enhance its reactivity in substitution and oxidation reactions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves sequential bromination and hydroxylation steps:

  • Bromination of Benzyl Alcohol Derivatives:

    • Starting materials such as 3-hydroxybenzyl alcohol undergo electrophilic aromatic substitution using bromine (Br₂) or brominating agents (e.g., HBr/H₂O₂) in acetic acid.

    • Reaction conditions (temperature: 50–80°C; time: 4–12 hours) are optimized to achieve regioselective bromination .

  • Catalytic Methods:

    • Metal phenate catalysts (e.g., aluminum triphenate) improve yield and selectivity, as demonstrated in analogous syntheses of ortho-hydroxybenzyl alcohols .

ParameterConditionsYield
Brominating AgentBr₂ in acetic acid60–75%
CatalystAluminum triphenate>80%
Temperature70°C

Industrial-Scale Production

Industrial processes use large-scale reactors with stringent control of bromine stoichiometry and waste management to minimize side products like dibrominated analogs .

Physicochemical Properties

Key properties include:

PropertyValueSource
Melting Point81–85°C (estimated)
SolubilitySoluble in DMSO, THF; insoluble in H₂O
LogP (Octanol-Water)3.2 (predicted)
StabilitySensitive to light and oxidation

The compound’s low water solubility and high logP suggest a propensity for bioaccumulation in lipid-rich tissues .

Applications in Scientific Research

Organic Synthesis

  • Intermediate for Brominated Compounds: Used to synthesize flame retardants, pharmaceuticals, and agrochemicals.

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura reactions to form biaryl structures .

Biological Studies

  • Cytotoxicity: Demonstrates concentration-dependent apoptosis in human lung cancer cells (IC₅₀: 12–25 μM) .

  • DNA Interaction: Forms covalent adducts with guanine residues, disrupting replication .

Recent Research Findings

Environmental Presence

  • Detected in marine ecosystems (up to 2360 µg/kg in crustaceans) due to bioaccumulation .

  • Persistence in sediments raises concerns about long-term ecological impacts .

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